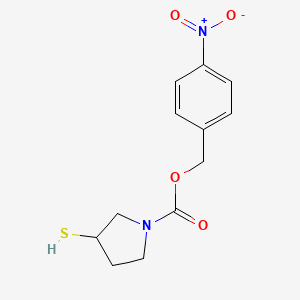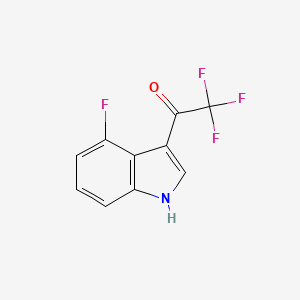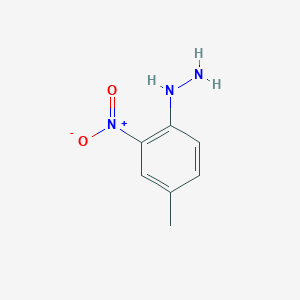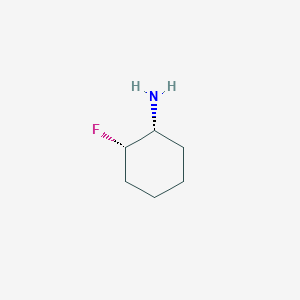
Fmoc-Gly-Arg(Mtr)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Arg(Mtr)-OH is a compound used in peptide synthesis. It consists of three main components: 9-fluorenylmethoxycarbonyl (Fmoc), glycine (Gly), and arginine (Arg) with a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Arg(Mtr)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Coupling: The Fmoc-protected glycine is then coupled with arginine, which is protected by the Mtr group, using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of large-scale reactors and advanced purification systems like preparative HPLC is common to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gly-Arg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Mtr removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Gly-Arg(Mtr)-OH after Fmoc removal.
Coupling: Extended peptides or proteins depending on the sequence of amino acids used.
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-Arg(Mtr)-OH is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Arg(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during the synthesis process. The Mtr group protects the side chain of arginine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups at specific stages allows for the sequential addition of amino acids, leading to the formation of the desired peptide or protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Arg(Pmc)-OH: Similar to Fmoc-Gly-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group.
Fmoc-Gly-Arg(Pbf)-OH: Uses a pentamethylbenzofuran sulfonyl (Pbf) protecting group instead of Mtr.
Uniqueness
This compound is unique due to the specific protecting groups used, which offer different levels of stability and ease of removal. The Mtr group provides a balance between stability during synthesis and ease of removal, making it suitable for specific applications where other protecting groups might not be as effective.
Eigenschaften
Molekularformel |
C33H39N5O8S |
|---|---|
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1 |
InChI-Schlüssel |
BSSAGZFNNLCKNY-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)



![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)



![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)

